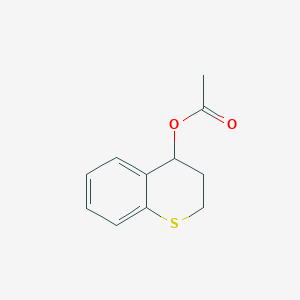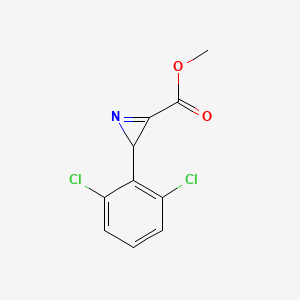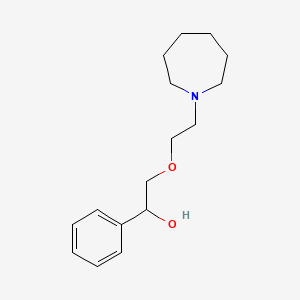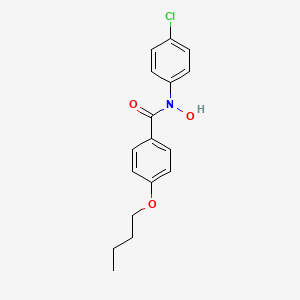
4-Butoxy-N-(4-chlorophenyl)-N-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butoxy-N-(4-chlorophenyl)-N-hydroxybenzamide is a chemical compound known for its unique physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-N-(4-chlorophenyl)-N-hydroxybenzamide typically involves the reaction of 4-chloroaniline with butyl bromide in the presence of a base to form 4-butoxyaniline. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
4-Butoxy-N-(4-chlorophenyl)-N-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides.
科学的研究の応用
4-Butoxy-N-(4-chlorophenyl)-N-hydroxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-Butoxy-N-(4-chlorophenyl)-N-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
4-Butoxy-N-(4-chlorophenyl)-N-hydroxybenzamide can be compared with other similar compounds, such as:
- 4-Butoxy-N-(2-phenoxyphenyl)benzamide
- 4-Butoxy-N-(4-chlorophenethyl)aniline
These compounds share similar structural features but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct physical and chemical characteristics .
特性
CAS番号 |
95333-99-6 |
|---|---|
分子式 |
C17H18ClNO3 |
分子量 |
319.8 g/mol |
IUPAC名 |
4-butoxy-N-(4-chlorophenyl)-N-hydroxybenzamide |
InChI |
InChI=1S/C17H18ClNO3/c1-2-3-12-22-16-10-4-13(5-11-16)17(20)19(21)15-8-6-14(18)7-9-15/h4-11,21H,2-3,12H2,1H3 |
InChIキー |
GUUMLMGQKDYZMD-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


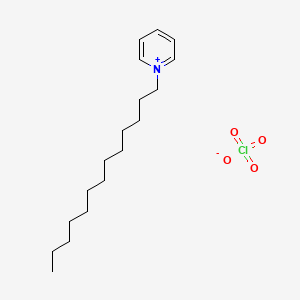
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
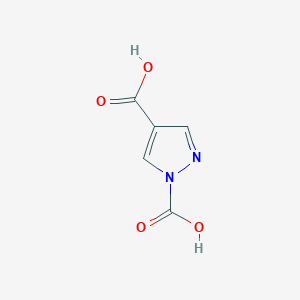
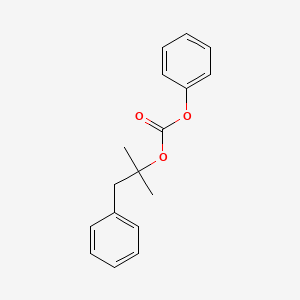

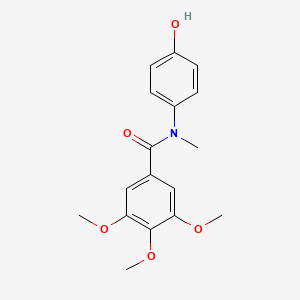
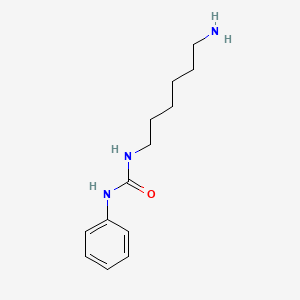
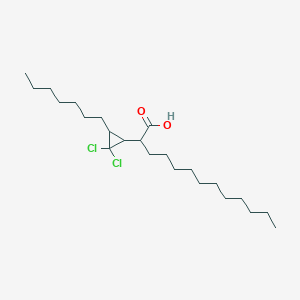
![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)
![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
